[(4-Bromo-2,3-difluorophenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(4-Bromo-2,3-difluorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H9BrClF2N. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,3-difluorophenyl)methylamine hydrochloride typically involves the reaction of 4-bromo-2,3-difluorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-2,3-difluorophenyl)methylamine hydrochloride may involve large-scale batch reactions. The process includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,3-difluorophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Major Products Formed
Substitution: Formation of substituted phenylmethanamine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine or alcohol derivatives.
Scientific Research Applications
(4-Bromo-2,3-difluorophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2,3-difluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethoxyamphetamine: A substituted amphetamine with different substituents on the phenyl ring.
4-Bromo-2,3-difluorophenol: A related compound with a hydroxyl group instead of the amine group.
Uniqueness
(4-Bromo-2,3-difluorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C8H9BrClF2N |
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Molecular Weight |
272.52 g/mol |
IUPAC Name |
1-(4-bromo-2,3-difluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrF2N.ClH/c1-12-4-5-2-3-6(9)8(11)7(5)10;/h2-3,12H,4H2,1H3;1H |
InChI Key |
KOJDQOOKMJFTNH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=C(C=C1)Br)F)F.Cl |
Origin of Product |
United States |
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